molecular formula C12H9BrN2O4 B5015395 5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5015395
M. Wt: 325.11 g/mol
InChI Key: OXXSUHLVQJJKJU-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo and a 4-methyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various amines for the formation of the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and the bromine atom also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical and biological properties. Its specific substitution pattern on the furan ring also differentiates it from other similar compounds, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c1-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSUHLVQJJKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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